![molecular formula C7H8N2O B8244671 1,3-Dihydrofuro[3,4-c]pyridin-4-amine](/img/structure/B8244671.png)
1,3-Dihydrofuro[3,4-c]pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydrofuro[3,4-c]pyridin-4-amine is a heterocyclic compound that features a fused furan and pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydrofuro[3,4-c]pyridin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of pyridinium acylmethylides with aromatic aldehydes and N-substituted 4-hydroxy-6-methylpyridones proceeds regio- and diastereoselectively to form the desired compound . Another method involves the use of cobalt(I) catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of eco-friendly catalysts and solvents is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydrofuro[3,4-c]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1,3-Dihydrofuro[3,4-c]pyridin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,3-Dihydrofuro[3,4-c]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1,3-Dihydrofuro[3,4-c]pyridin-4-amine can be compared with other similar compounds such as 2,3-dihydrofuro[3,2-c]pyridin-4-amine. While both compounds share a similar fused ring system, their chemical properties and reactivity may differ due to variations in their molecular structure. This uniqueness makes this compound particularly valuable for specific applications .
Properties
IUPAC Name |
1,3-dihydrofuro[3,4-c]pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-7-6-4-10-3-5(6)1-2-9-7/h1-2H,3-4H2,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMISWMSNIVFILG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C(=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
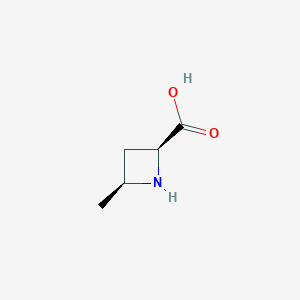

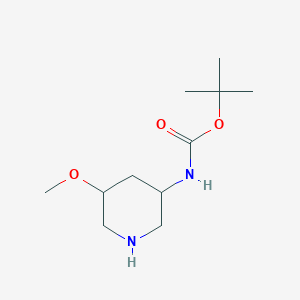
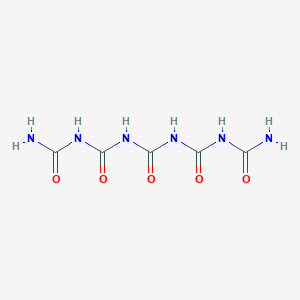
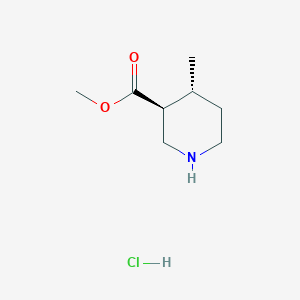
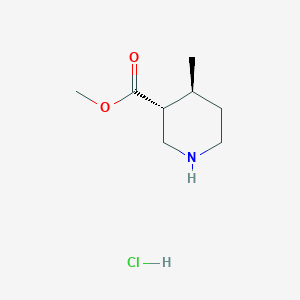
![3-Tert-butoxycarbonyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B8244630.png)



![Tert-butyl 3-(iodomethyl)-2-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B8244660.png)
![4-(4-chloro-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole](/img/structure/B8244662.png)
![Tert-butyl cis-3,3-difluoro-1,2,3A,4,6,6A-hexahydropyrrolo[3,4-B]pyrrole-5-carboxylate](/img/structure/B8244679.png)

